Cas no 106939-06-4 (10H-Phenothiazine,10-[2-(1-methyl-2-piperidinyl)ethyl]-2-(methylsulfonyl)-, 5-oxide)

10H-Phenothiazine,10-[2-(1-methyl-2-piperidinyl)ethyl]-2-(methylsulfonyl)-, 5-oxide structure
106939-06-4 structure
Product Name:10H-Phenothiazine,10-[2-(1-methyl-2-piperidinyl)ethyl]-2-(methylsulfonyl)-, 5-oxide
CAS No:106939-06-4
MF:C21H26N2O3S2
MW:418.572742938995
CID:209374
PubChem ID:194735
Update Time:2025-04-19

10H-Phenothiazine,10-[2-(1-methyl-2-piperidinyl)ethyl]-2-(methylsulfonyl)-, 5-oxide Chemical and Physical Properties

Names and Identifiers

    • 10H-Phenothiazine,10-[2-(1-methyl-2-piperidinyl)ethyl]-2-(methylsulfonyl)-, 5-oxide
    • 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5-oxide
    • sulforidazine-5-sulfoxide
    • 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-(methylsulfonyl)-10H-phenothiazine 5-oxide
    • Sfz-5-sfx
    • DTXSID10910181
    • 2-(Methanesulfonyl)-10-[2-(1-methylpiperidin-2-yl)ethyl]-5lambda~4~-phenothiazin-5(10H)-one
    • 106939-06-4
    • Inchi: 1S/C21H26N2O3S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)27(24)21-11-10-17(15-19(21)23)28(2,25)26/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3
    • InChI Key: XUSQFEHCLFPAQN-UHFFFAOYSA-N
    • SMILES: S1(C2C=CC=CC=2N(C2C=C(C=CC1=2)S(C)(=O)=O)CCC1CCCCN1C)=O

Computed Properties

  • Exact Mass: 418.13868
  • Monoisotopic Mass: 418.138
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 678
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 96Ų

Experimental Properties

  • Density: 1.39
  • Boiling Point: 638.3°Cat760mmHg
  • Flash Point: 339.8°C
  • Refractive Index: 1.685
  • PSA: 57.69
  • LogP: 5.53210
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